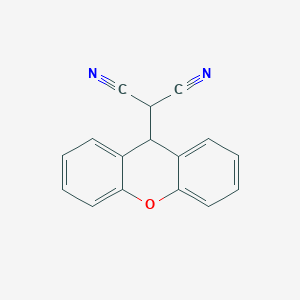
Xanthene-9-malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthene-9-malononitrile is a chemical compound that belongs to the xanthene family. Xanthenes are oxygen-containing heterocyclic compounds that are widely used in various fields due to their unique structural and photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xanthene-9-malononitrile can be synthesized through the reaction of aldehyde with malononitrile in the presence of a base such as triethylamine . The reaction typically involves boiling the reactants in acetonitrile for several hours . This method allows for the formation of the xanthene core structure with the malononitrile group attached at the 9-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Xanthene-9-malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various xanthene derivatives with modified functional groups, which can have different photophysical and chemical properties .
Aplicaciones Científicas De Investigación
Xanthene-9-malononitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Xanthene-9-malononitrile involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties . These modifications can influence biological pathways, such as enzyme inhibition or activation, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: Another xanthene derivative with similar structural properties but different functional groups.
Azaxanthone: Contains nitrogen atoms in the aromatic moiety, offering different chemical and biological properties.
Benzoxanthene: Similar to xanthene but with additional oxygen atoms, leading to different reactivity and applications.
Uniqueness
Xanthene-9-malononitrile is unique due to its specific functional groups and the position of the malononitrile group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
6235-15-0 |
|---|---|
Fórmula molecular |
C16H10N2O |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-(9H-xanthen-9-yl)propanedinitrile |
InChI |
InChI=1S/C16H10N2O/c17-9-11(10-18)16-12-5-1-3-7-14(12)19-15-8-4-2-6-13(15)16/h1-8,11,16H |
Clave InChI |
ZWUWQDXEIPVKAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
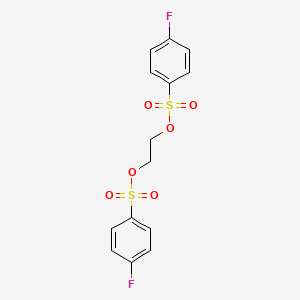

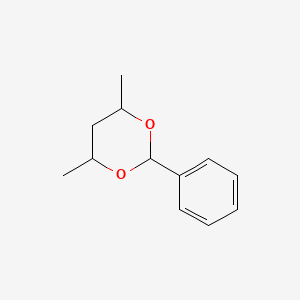
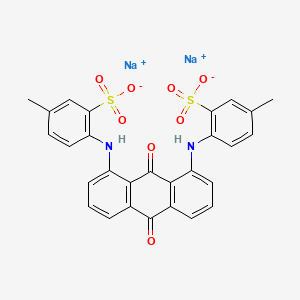
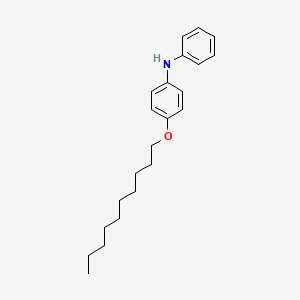
![N,N-Dimethyl-2-[1-phenyl-1-(quinolin-2-yl)ethoxy]ethan-1-amine](/img/structure/B14730203.png)
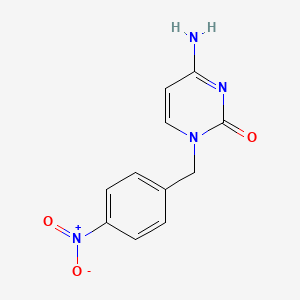
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
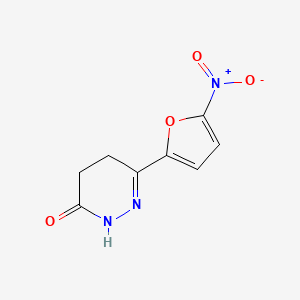
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)



